Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate
Overview
Description
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is a chemical compound with the molecular formula C13H11NO6 and a molecular weight of 277.23 . It is used for research purposes and is available for purchase as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two carboxylate groups attached to the 6th and 7th positions and two hydroxy groups attached to the 5th and 8th positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate is an important intermediate in chemical synthesis. It is prepared through the annulation of pyridine derivatives with dialkyl succinates and glutarates, leading to hydroxyquinoline and isoquinoline derivatives. These compounds are subsequently oxidized to quinones, which can act as dienophiles in further chemical reactions, such as Diels–Alder reactions (Jones & Jones, 1973).
Catalysis
In the field of catalysis, chiral Pt(II)/Pd(II) pincer complexes with rigid geometry have been synthesized using related dihydroquinoline derivatives. These complexes have shown promising applications in catalytic asymmetric aldol and silylcyanation reactions, indicating the potential of dimethyl dihydroxyquinoline derivatives in asymmetric synthesis and catalysis (Yoon et al., 2006).
Antimicrobial Activity
Related quinoline derivatives have been explored for their antimicrobial properties. For example, a series of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines were synthesized from dihydroquinolines and exhibited significant inhibitory activity against Escherichia coli dihydrofolate reductase, pointing towards their potential as antibacterial agents (Johnson et al., 1989).
Properties
IUPAC Name |
dimethyl 5,8-dihydroxyquinoline-6,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)7-8(13(18)20-2)11(16)9-6(10(7)15)4-3-5-14-9/h3-5,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVQZJBCYSRLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C(=C1C(=O)OC)O)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334157 | |
Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684287-56-7 | |
Record name | Dimethyl 5,8-dihydroxy-6,7-quinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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